2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloro-methoxyphenyl group, an amino-oxoethyl group, and a methylthio-nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-(methylthio)nicotinic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 5-chloro-2-methoxyaniline is reacted with 2-(methylthio)nicotinic acid in the presence of the coupling agent and base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid
- 2-Methoxyphenyl isocyanate
- **1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]}
Uniqueness
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClN2O4S |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O4S/c1-22-13-6-5-10(17)8-12(13)19-14(20)9-23-16(21)11-4-3-7-18-15(11)24-2/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
RRVGHIDNSDEJOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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